

ATX-0114: A Technical Guide for Drug Development Professionals

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An In-depth Overview of the Ionizable Cationic Lipid for siRNA Delivery

This technical guide provides a comprehensive overview of **ATX-0114**, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Core Properties of ATX-0114

ATX-0114 is a synthetic, ionizable cationic lipid that has gained attention for its role as a key component in LNP-based drug delivery systems. Its chemical properties are crucial for the effective encapsulation and intracellular delivery of nucleic acid-based therapeutics.

Property	Value	Source
CAS Number	2230647-30-8	
Molecular Formula	C37H70N2O5S	
Molecular Weight	655.03 g/mol	
Synonym	Lipid 2,2(8,8) 4C CH3	

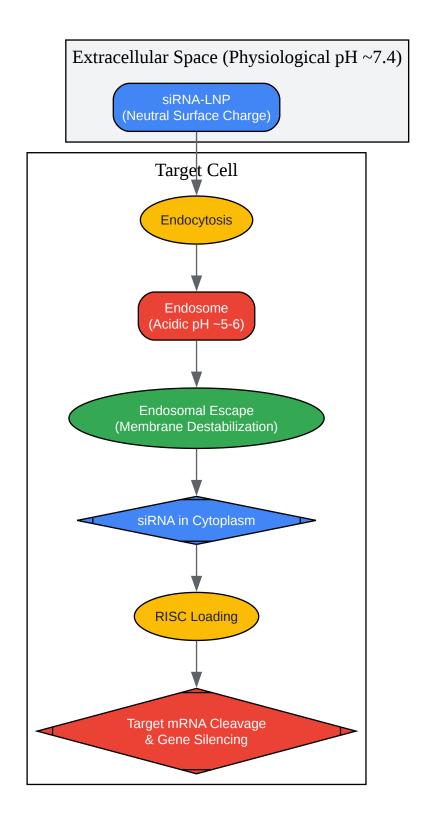




Mechanism of Action: siRNA Delivery via Lipid Nanoparticles

The primary function of **ATX-0114** is to facilitate the delivery of siRNA to target cells, a process that involves several key steps from nanoparticle formulation to the release of the siRNA into the cytoplasm. The ionizable nature of **ATX-0114** is central to this mechanism. At a low pH during formulation, the lipid is protonated, allowing for efficient encapsulation of the negatively charged siRNA. At physiological pH, the LNP is relatively neutral, which is thought to reduce clearance and improve stability in circulation. Upon endocytosis into the target cell, the acidic environment of the endosome again protonates **ATX-0114**, which is believed to disrupt the endosomal membrane and release the siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.





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Fig. 1: Cellular uptake and mechanism of action for siRNA-LNP delivery.



Experimental Protocols

While specific, detailed protocols for **ATX-0114** are proprietary, the following represents a standard methodology for the formulation of ionizable lipid-containing LNPs for in vivo siRNA delivery, based on established practices in the field. This protocol can be adapted for use with **ATX-0114**.

Lipid Nanoparticle Formulation

This protocol describes the preparation of LNPs using a microfluidic mixing technique.

Materials:

- Ionizable lipid (e.g., ATX-0114)
- Phospholipid (e.g., DSPC)
- Cholesterol
- PEG-lipid (e.g., DMG-PEG 2000)
- siRNA targeting the gene of interest (e.g., Factor VII)
- Ethanol (anhydrous)
- Low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Neutral buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Microfluidic mixing device

Procedure:

- Preparation of Lipid Stock Solution:
 - Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol to achieve a
 desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable
 lipid:DSPC:cholesterol:PEG-lipid).



- The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.
- · Preparation of siRNA Solution:
 - Dissolve the siRNA in the low pH buffer (e.g., citrate buffer, pH 4.0).
- · Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
 - Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g.,
 3:1 aqueous to organic phase). This rapid mixing process facilitates the self-assembly of the LNPs.
- Purification and Buffer Exchange:
 - The resulting LNP solution is typically dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. This step is crucial for creating a particle with a near-neutral surface charge for in vivo administration.
- Characterization:
 - The formulated LNPs should be characterized for particle size, polydispersity index (PDI),
 zeta potential, and siRNA encapsulation efficiency.

In Vivo Gene Silencing Study (Factor VII Knockdown Model)

This protocol outlines a typical in vivo study in mice to assess the efficacy of the siRNA-LNP formulation.

Materials:

- Formulated and characterized siRNA-LNPs (targeting Factor VII)
- Control LNPs (containing a non-targeting siRNA)



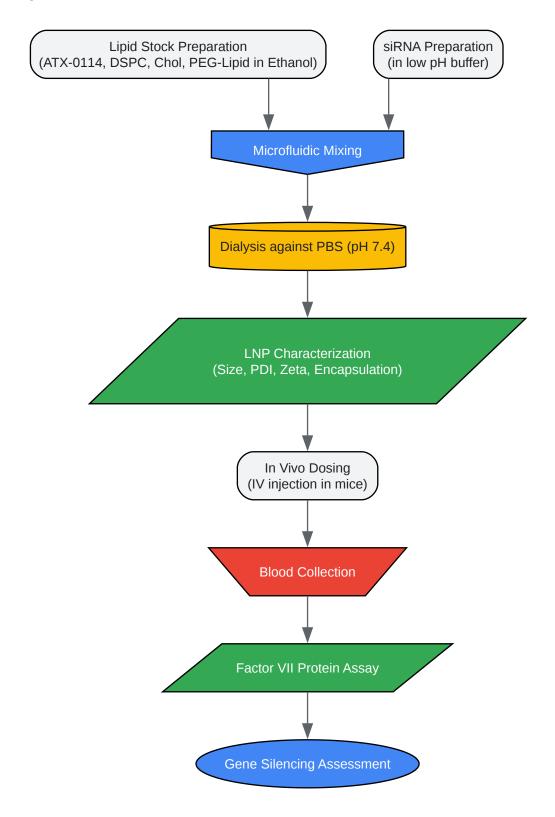
- C57BL/6 mice (or other appropriate strain)
- Saline or PBS for injection
- Equipment for intravenous injection (e.g., tail vein)
- Equipment for blood collection (e.g., retro-orbital or cardiac puncture)
- Assay kit for measuring serum Factor VII protein levels (e.g., chromogenic assay)

Procedure:

- · Animal Dosing:
 - Acclimate the mice to the laboratory conditions.
 - Administer the siRNA-LNP formulations intravenously via the tail vein. The dosage is based on the siRNA concentration (e.g., 0.1 to 1.0 mg/kg).
 - Include control groups receiving saline and control LNPs.
- Sample Collection:
 - At predetermined time points post-injection (e.g., 48 or 72 hours), collect blood samples from the mice.
 - Process the blood to obtain serum.
- Analysis of Gene Silencing:
 - Measure the Factor VII protein levels in the serum samples using a suitable assay.
 - Calculate the percentage of Factor VII reduction relative to the saline-treated control group. Studies have shown that LNPs containing an ionizable lipid similar to ATX-0114 and encapsulating siRNA targeting Factor VII can decrease plasma Factor VII protein levels by 90% or more in mice.
- Data Interpretation:



 A significant reduction in serum Factor VII levels in the group treated with the Factor VII siRNA-LNPs compared to the control groups indicates successful delivery and gene silencing.





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Fig. 2: General experimental workflow for siRNA-LNP formulation and in vivo testing.

Conclusion

ATX-0114 is a critical component in the development of advanced LNP-based delivery systems for siRNA therapeutics. Its well-defined chemical properties and role in the mechanism of intracellular delivery make it a subject of significant interest for researchers in the field. The experimental protocols outlined in this guide provide a foundational framework for the formulation and in vivo evaluation of **ATX-0114**-containing LNPs, paving the way for further innovation in targeted gene silencing therapies.

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